2-(Furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(Furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique fusion of furan, phenoxyphenyl, and chromeno-pyrrole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as furan derivatives and phenoxyphenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the chromeno-pyrrole core. Common reagents used in these reactions include Lewis acids, bases, and various solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-(Furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives, phenoxyphenyl compounds, and chromeno-pyrrole structures. Examples include:
- Furan-2-ylmethanamine
- 3-Phenoxyphenyl derivatives
- Chromeno-pyrrole analogs
Uniqueness
What sets 2-(Furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of these structural elements, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H19NO5 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H19NO5/c30-26-22-13-4-5-14-23(22)34-27-24(26)25(29(28(27)31)17-21-12-7-15-32-21)18-8-6-11-20(16-18)33-19-9-2-1-3-10-19/h1-16,25H,17H2 |
InChI Key |
QAJZLOJSBMOEOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C4=C(C(=O)N3CC5=CC=CO5)OC6=CC=CC=C6C4=O |
Origin of Product |
United States |
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